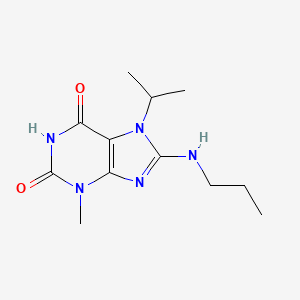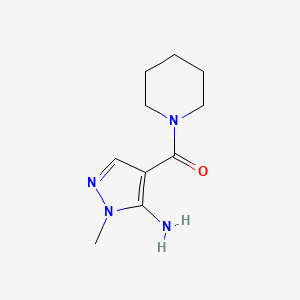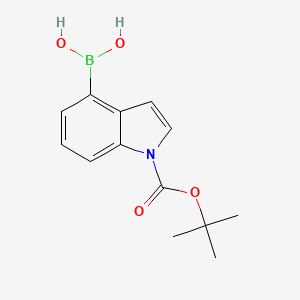![molecular formula C15H16N4O2S B2581857 N-(6-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1170380-19-4](/img/structure/B2581857.png)
N-(6-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as EPTC, is a herbicide that has been widely used in agriculture for weed control. It was first introduced in the 1950s and has been used extensively since then due to its effectiveness in controlling weeds. EPTC is a selective herbicide that targets grassy weeds and is commonly used in corn, soybean, and potato crops.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Modeling
A study outlines an efficient synthesis method for ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, which facilitates the creation of pyrazolo[3,4-d]pyrimidine, among other derivatives. This synthesis pathway, involving condensation and cyclocondensation reactions, supports the development of compounds with significant effects in mouse tumor model cancer cell lines, highlighting its potential in anti-tumor applications (Nassar, Atta-Allah, & Elgazwy, 2015).
Antibacterial Agents
Another research effort focused on the design and synthesis of novel analogs related to N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, demonstrating promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This study emphasizes the compound's role in developing new antibacterial agents (Palkar et al., 2017).
Inhibition against Nitric Oxide Synthase
Research on thiadiazoline and pyrazoline derivatives, incorporating a carboxamide moiety, reveals inhibitory activities against different isoforms of nitric oxide synthase. This indicates the compound's utility in studying and potentially treating conditions associated with nitric oxide synthesis (Arias et al., 2018).
Fluorescent Dyes
A study utilizing N-ethoxycarbonylpyrene and perylene thioamides as building blocks in synthesizing fluorescent dyes showcases the compound's application in creating color-tunable fluorophores, highlighting its relevance in material science and bioimaging applications (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Mycobacterium tuberculosis Inhibitors
In the quest for new antituberculosis agents, a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and showed promising activity against Mycobacterium tuberculosis, further supporting the compound's potential in therapeutic applications (Jeankumar et al., 2013).
Wirkmechanismus
Target of Action
The primary targets of N-(6-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide Compounds with similar structures have been known to exhibit antibacterial activity .
Mode of Action
The exact mode of action of This compound It is suggested that similar compounds may interact with their targets to induce antibacterial effects .
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been shown to have an impact on bacterial cells, suggesting that they may affect pathways related to bacterial growth and survival .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound The compound’s structure suggests that it may have certain pharmacokinetic properties that influence its bioavailability .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been shown to exhibit antibacterial activity, suggesting that they may have a similar effect .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The compound’s structure suggests that it may be influenced by certain environmental conditions .
Eigenschaften
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-3-19-8-7-12(18-19)14(20)17-15-16-11-6-5-10(21-4-2)9-13(11)22-15/h5-9H,3-4H2,1-2H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGDCFCQSJNDCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


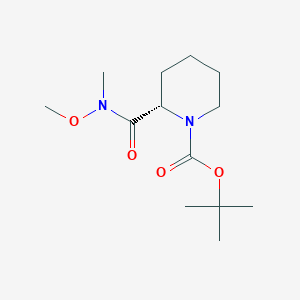
![1-[2-(1H-Benzimidazol-2-yl)pyrrolidin-1-yl]-2-chloroethanone;hydrochloride](/img/structure/B2581780.png)
![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2581781.png)
![1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2581783.png)
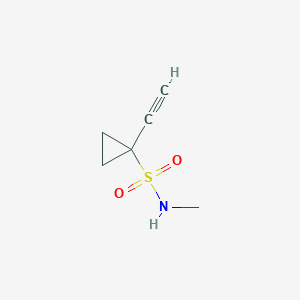

![5-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2581787.png)



